

CAS number and molecular weight of Tebufenozide-d9

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Compound of Interest		
Compound Name:	Tebufenozide-d9	
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In-Depth Technical Guide: Tebufenozide-d9

This technical guide provides comprehensive information on the deuterated insect growth regulator, **Tebufenozide-d9**, tailored for researchers, scientists, and professionals in drug development.

Core Compound Information

Tebufenozide-d9 is the deuterated form of Tebufenozide, a diacylhydrazine insecticide that functions as an ecdysone agonist.[1][2] By mimicking the action of the insect molting hormone, 20-hydroxyecdysone, it induces a premature and lethal molt in the larvae of targeted pests, particularly within the order Lepidoptera.[3][4] Its high specificity makes it a valuable tool in integrated pest management programs with low toxicity to non-target organisms.[3][5]

Quantitative Data Summary

The following table summarizes the key chemical identifiers and properties of **Tebufenozide-d9**.



Property	Value	Source(s)
CAS Number	2469006-89-9	[6][7][8][9]
Molecular Weight	361.525 g/mol	[6][8][9]
Molecular Formula	C22D9H19N2O2	[6][8][9]

Mechanism of Action: Ecdysone Agonist Signaling Pathway

Tebufenozide's mode of action is centered on its function as an agonist of the ecdysone receptor (EcR), a nuclear receptor that plays a critical role in insect development and molting. [1][10] Upon ingestion by insect larvae, Tebufenozide binds to the EcR, which then forms a heterodimer with the Ultraspiracle protein (USP).[10] This complex subsequently binds to ecdysone response elements (EcREs) on the DNA, initiating the transcription of a cascade of genes responsible for molting.[4][10]

However, unlike the natural hormone 20-hydroxyecdysone which is periodically cleared, Tebufenozide is persistent.[4][11] This sustained activation of the receptor leads to a continuous expression of genes that initiate molting, while simultaneously repressing the genes required for the later stages of the process, such as cuticle sclerotization and ecdysis.[4][11] This results in a precocious, incomplete, and ultimately fatal molt.[4][11]



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Tebufenozide's mechanism as an ecdysone agonist.

Experimental Protocols



Detailed methodologies for key experiments involving Tebufenozide are outlined below. Given that **Tebufenozide-d9** is a stable isotope-labeled standard, it is primarily used as an internal standard in quantitative analytical methods. The following protocols are for the non-deuterated form but are directly applicable for analyses using the deuterated standard.

Determination of Residues in Vegetables by LC-MS/MS

This method is suitable for the quantitative analysis of Tebufenozide residues in various vegetable matrices.[12][13]

- Extraction:
 - Homogenize a representative sample of the vegetable.
 - Weigh 5.00 g of the homogenized sample into a centrifuge tube.
 - Add alkali acetonitrile as the extraction solvent.
 - Vortex vigorously and centrifuge to separate the phases.
- · Purification:
 - The supernatant is subjected to solid-phase extraction (SPE) for cleanup.
- Analysis:
 - The purified extract is analyzed using a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
 - Chromatography: Reversed-phase HPLC is used for separation.
 - Mass Spectrometry: Detection is performed using an electrospray ionization (ESI) source in positive ion mode. Selected Reaction Monitoring (SRM) is employed for quantification.
 [12]

Assay of Tebufenozide in Suspension Formulations by HPLC



This protocol describes a method for quantifying Tebufenozide in commercial insecticide formulations.[14]

- Extraction and Cleanup:
 - The formulation is extracted with acetonitrile.
 - The extract is partitioned with hexane to remove nonpolar additives.
- Analysis:
 - The polar (acetonitrile) phase is collected and the volume is adjusted.
 - The sample is analyzed by HPLC using an RP-8 bonded phase column.
 - Mobile Phase: 50% water / 50% acetonitrile-dioxane (4:1, v/v).
 - Detection: Diode-array detection at 236 nm.[14]

Toxicological Bioassay on Anticarsia gemmatalis Larvae

This bioassay assesses the toxicity and sublethal effects of Tebufenozide on a target pest.[15]

- Toxicity Assessment:
 - Larvae are exposed to varying concentrations of Tebufenozide to determine the lethal concentrations (e.g., LC₅₀ and LC₉₀).
- Survivorship and Behavioral Response:
 - The survival rate of larvae exposed to sublethal concentrations is monitored over time.
 - Behavioral changes, such as paralysis and feeding cessation, are recorded.
- Respirometry:
 - The respiration rate of treated larvae is measured to assess metabolic stress.
- Ultrastructural Analysis:



- Midgut tissues from larvae exposed to a sublethal concentration (e.g., LC₅₀) are dissected at various time points (e.g., 24, 48, 96 hours).
- The tissues are prepared for and examined by electron microscopy to observe ultrastructural changes, such as damage to midgut cells.[15]

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